4,4-Diethylhepta-1,2,6-triene
Description
4,4-Diethylhepta-1,2,6-triene is a branched aliphatic triene with the molecular formula C₁₁H₁₈. Its structure features three double bonds at positions 1, 2, and 6, along with two ethyl substituents at the 4th carbon of the heptane backbone. The compound’s reactivity likely stems from conjugation across its double bonds and steric effects from the ethyl groups, which may influence stability and interaction with electrophiles or dienophiles.
Properties
CAS No. |
61786-26-3 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
InChI |
InChI=1S/C11H18/c1-5-9-11(7-3,8-4)10-6-2/h5,10H,1-2,7-9H2,3-4H3 |
InChI Key |
FMHXZMCQPVKRND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC=C)C=C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethylhepta-1,2,6-triene typically involves the use of conjugated diene precursors. One common method is the catalytic cycloisomerization of 1,6-enynes using transition metals such as platinum (II) or gold (I) as catalysts . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 4,4-Diethylhepta-1,2,6-triene may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethylhepta-1,2,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of epoxides or carbonyl compounds.
Reduction: Hydrogenation of the double bonds using catalysts like palladium on carbon can yield saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, with reagents such as halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a solvent like carbon tetrachloride.
Major Products:
Oxidation: Epoxides, aldehydes, or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives or organometallic compounds.
Scientific Research Applications
4,4-Diethylhepta-1,2,6-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Diethylhepta-1,2,6-triene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s reactivity is influenced by the delocalization of π-electrons, which stabilizes the transition states and intermediates during chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Highly Branched Isoprenoid (HBI) Trienes
HBI trienes, such as di- and tri-unsaturated alkenes, are biomarkers in marine sediments. These compounds share structural similarities with 4,4-Diethylhepta-1,2,6-triene in their unsaturated hydrocarbon chains. For example, HBI trienes in core DTGC2011 exhibit resistance to diagenesis, suggesting that conjugated trienes like 4,4-Diethylhepta-1,2,6-triene may also display environmental persistence . However, HBIs are isoprenoid-derived (C₂₀–C₃₀), whereas 4,4-Diethylhepta-1,2,6-triene is a shorter, non-isoprenoid hydrocarbon, limiting direct functional parallels.
Separacenes (Linear Polyene Polyols)
Separacenes A–D (1–4) are marine-derived polyols with tetraene or triene units flanked by diol groups. While 4,4-Diethylhepta-1,2,6-triene lacks hydroxyl moieties, its triene system mirrors the conjugated double bonds in separacenes. The absence of polar groups in 4,4-Diethylhepta-1,2,6-triene likely reduces its solubility in aqueous environments compared to separacenes, which exhibit bioactivity tied to their amphiphilic nature .
Aromatic Triterpenoids
24,25-Dinorlupa-1,3,5(10)-triene and related tetracyclic triterpenoids are aromatic hydrocarbons found in geological samples. These compounds undergo progressive aromatization, a process driven by thermal maturation . In contrast, 4,4-Diethylhepta-1,2,6-triene’s linear, non-aromatic structure lacks the steric complexity of triterpenoids, making it less stable under high-temperature conditions.
Data Table: Key Properties of 4,4-Diethylhepta-1,2,6-triene and Analogs
Research Findings and Implications
- Reactivity : The conjugation in 4,4-Diethylhepta-1,2,6-triene’s triene system may enhance its participation in Diels-Alder reactions, similar to Appel’s salt derivatives (e.g., 1,2,6-thiadiazines), which exploit electrophilic sites for heterocycle synthesis .
- Stability : Ethyl substituents could sterically hinder oxidation, a trait observed in HBI alkenes, which remain intact in sedimentary records .
- Applications: Potential uses in polymer chemistry (as crosslinking agents) or as ligands in catalysis, though further studies are needed to confirm these roles.
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